molecular formula C10H18N4O2S B11793673 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine

1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B11793673
M. Wt: 258.34 g/mol
InChI Key: INOUJINAGUDLLW-UHFFFAOYSA-N
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Description

1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H18N4O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The compound also features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This combination of structural elements makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

    Sulfonylation: The pyrazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonium salts in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: Reduced forms of the compound with hydrogen atoms added to the nitrogen or sulfur atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Mechanism of Action

The mechanism of action of 1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • 1-((1-Ethyl-1H-pyrazol-4-yl)sulfonyl)piperazine
  • 1-((1-Butyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Uniqueness

1-((1-Propyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its specific combination of a propyl group on the pyrazole ring and a sulfonyl group on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-(1-propylpyrazol-4-yl)sulfonylpiperazine

InChI

InChI=1S/C10H18N4O2S/c1-2-5-13-9-10(8-12-13)17(15,16)14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3

InChI Key

INOUJINAGUDLLW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)S(=O)(=O)N2CCNCC2

Origin of Product

United States

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